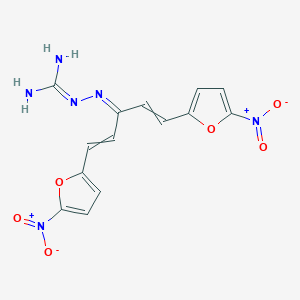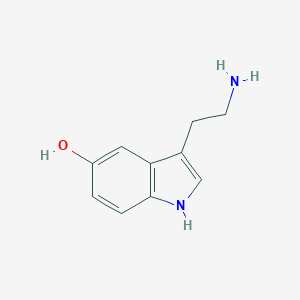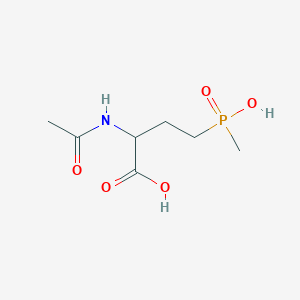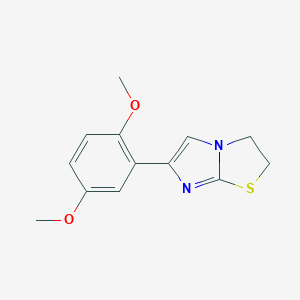
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine, also known as BBTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. BBTA is a tertiary amine that contains a thioether group and a butylbenzyl group, making it a unique and versatile molecule.
Applications De Recherche Scientifique
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine has been shown to have a wide range of scientific research applications. One of the main uses of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is as a ligand for the synthesis of metal complexes. These metal complexes have been studied for their potential applications in catalysis, organic synthesis, and materials science. 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine has also been used as a reagent for the synthesis of chiral molecules, which have important applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is not well understood, but it is believed to act as a nucleophile due to the presence of the thioether group. 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine has been shown to form stable complexes with various metals, which may be responsible for its catalytic properties.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine. However, studies have shown that 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is relatively non-toxic and does not have any significant effects on cell viability or proliferation. This makes it a promising compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is its versatility. 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine can be used as a ligand for the synthesis of metal complexes, a reagent for the synthesis of chiral molecules, and a nucleophile in various reactions. Additionally, 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is relatively non-toxic and has low reactivity towards other molecules, making it a safe and reliable compound for use in lab experiments. However, one limitation of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for research on 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine. One area of interest is the development of new metal complexes using 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine as a ligand. These complexes could have important applications in catalysis, organic synthesis, and materials science. Additionally, further studies are needed to understand the mechanism of action of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine and its potential as a nucleophile. Finally, research is needed to explore the potential use of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine in drug discovery and development.
In conclusion, 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is a unique and versatile compound that has important applications in scientific research. Its synthesis method is well-established, and it has been shown to have a wide range of potential uses. While there is limited information available on its biochemical and physiological effects, 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is relatively non-toxic and has low reactivity towards other molecules. Future research on 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine will likely focus on the development of new metal complexes, understanding its mechanism of action, and exploring its potential use in drug discovery and development.
Méthodes De Synthèse
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine can be synthesized through a multi-step process that involves the reaction of 2-bromo-N,N-dimethylethylamine with sodium thiomethoxide to form 2-(methylthio)-N,N-dimethylethylamine. This compound is then reacted with alpha-bromobutyrophenone to form 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine. The synthesis method for 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is well-established and has been used in numerous studies.
Propriétés
Numéro CAS |
101086-85-5 |
|---|---|
Nom du produit |
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine |
Formule moléculaire |
C15H25NS |
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(1-phenylpentylsulfanyl)ethanamine |
InChI |
InChI=1S/C15H25NS/c1-4-5-11-15(17-13-12-16(2)3)14-9-7-6-8-10-14/h6-10,15H,4-5,11-13H2,1-3H3 |
Clé InChI |
DKVWUPYOCOZFHD-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=CC=C1)SCCN(C)C |
SMILES canonique |
CCCCC(C1=CC=CC=C1)SCCN(C)C |
Synonymes |
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)









